An In-Depth Technical Guide to 3,5-dibromo-2-hydrazino-1H-indole (CAS No. 937604-20-1)
An In-Depth Technical Guide to 3,5-dibromo-2-hydrazino-1H-indole (CAS No. 937604-20-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5-dibromo-2-hydrazino-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document covers its chemical identity, a plausible synthetic pathway, key reactivity, and potential applications, with a focus on providing actionable insights for laboratory professionals.
Core Compound Identity and Physicochemical Properties
3,5-dibromo-2-hydrazino-1H-indole , assigned CAS Number 937604-20-1 , is a substituted indole featuring bromine atoms at the 3 and 5 positions of the indole ring and a hydrazino group at the 2-position. The strategic placement of these functional groups imparts unique chemical reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex heterocyclic systems.
| Property | Value | Source |
| CAS Number | 937604-20-1 | [1] |
| Molecular Formula | C₈H₇Br₂N₃ | [1] |
| IUPAC Name | 3,5-dibromo-2-hydrazinyl-1H-indole | [1] |
| Physical Form | Solid | [1] |
| Melting Point | >230 °C | [1] |
| Purity | Typically ≥95% | [1] |
Plausible Synthetic Pathway
Caption: Proposed synthetic pathway for 3,5-dibromo-2-hydrazino-1H-indole.
Step 1: Synthesis of 2-Amino-3,5-dibromo-1H-indole (Intermediate)
The synthesis of the key precursor, 2-amino-3,5-dibromo-1H-indole, can be approached through the bromination of 2-amino-1H-indole.
Conceptual Protocol:
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Dissolution: Dissolve 2-amino-1H-indole in a suitable solvent such as acetone.
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Bromination: Cool the solution to approximately 10 °C and add N-bromosuccinimide (NBS) dropwise. The electrophilic bromine will substitute at the electron-rich positions of the indole ring. The 3 and 5 positions are susceptible to electrophilic attack. Careful control of stoichiometry is crucial to favor dibromination and minimize the formation of over-brominated byproducts.[2]
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Work-up: After the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-amino-3,5-dibromo-1H-indole.
Step 2: Diazotization and Reduction to 3,5-dibromo-2-hydrazino-1H-indole (Target Compound)
The conversion of the 2-amino group to a hydrazino group is a well-established transformation in aromatic chemistry, proceeding through a diazonium salt intermediate.
Conceptual Protocol:
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Diazotization: Suspend the synthesized 2-amino-3,5-dibromo-1H-indole in an aqueous mineral acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature. This in situ generation of nitrous acid leads to the formation of the corresponding diazonium salt.[3]
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Reduction: In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. Add the freshly prepared, cold diazonium salt solution to the reducing agent solution portion-wise, ensuring the temperature remains low. The diazonium salt is reduced to the desired hydrazino group.
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Isolation and Purification: After the reduction is complete, the reaction mixture is typically basified to precipitate the product. The solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization to afford 3,5-dibromo-2-hydrazino-1H-indole.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 3,5-dibromo-2-hydrazino-1H-indole is primarily dictated by the nucleophilic character of the hydrazino group and the potential for substitution at the bromine-bearing positions of the indole ring.
Reactions of the Hydrazino Group
The hydrazino moiety is a potent nucleophile and readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form the corresponding hydrazones.[4] This reactivity is fundamental to its utility as a building block for more complex heterocyclic systems.
Caption: Condensation reaction of 3,5-dibromo-2-hydrazino-1H-indole with carbonyls.
This formation of hydrazones is a critical step in the synthesis of various fused heterocyclic systems, which are of significant interest in drug discovery.
Precursor to Fused Heterocyclic Systems
A key application of 2-hydrazinoindoles is in the synthesis of fused pyrazole derivatives. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]indole scaffolds. These structures are present in a number of biologically active molecules.
Caption: Synthesis of pyrazolo[1,5-a]indoles from 2-hydrazinoindoles.
Potential Applications in Drug Discovery
The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a hydrazino group at the 2-position and bromine atoms at the 3 and 5 positions provides a template for the generation of diverse compound libraries for screening against various biological targets.
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Scaffold for Novel Heterocycles: As outlined above, 3,5-dibromo-2-hydrazino-1H-indole is a valuable starting material for the synthesis of fused indole systems like pyrazolo[1,5-a]indoles and pyrimido[1,2-b]indazoles.[5] These scaffolds are often explored for their potential as kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.
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Modulation of Physicochemical Properties: The bromine atoms can serve as handles for further functionalization via cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). Additionally, the presence of bromine can enhance binding affinity to target proteins through halogen bonding and improve metabolic stability.
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Bioisosteric Replacement: The hydrazino group and its derivatives can act as bioisosteres for other functional groups, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
Safety and Handling
As with any laboratory chemical, 3,5-dibromo-2-hydrazino-1H-indole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the Globally Harmonized System (GHS) classification for this compound, it is associated with the following hazards:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
The signal word is "Warning".[1]
Conclusion
3,5-dibromo-2-hydrazino-1H-indole is a valuable, albeit not extensively characterized, building block for synthetic and medicinal chemistry. Its strategic functionalization provides multiple avenues for the creation of diverse and complex molecular architectures. While a definitive published synthesis and full characterization data are yet to be widely disseminated, the plausible synthetic route and known reactivity of its constituent functional groups provide a solid foundation for its utilization in research and drug development endeavors. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutic agents.
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